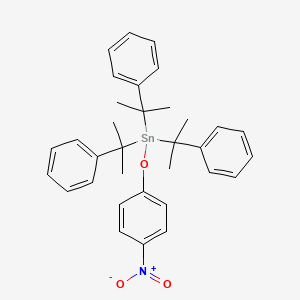
(4-Nitrophenoxy)tris(2-phenylpropan-2-yl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Nitrophenoxy)tris(2-phenylpropan-2-yl)stannane is a chemical compound with the molecular formula C30H33NO3Sn. It is a member of the organotin family, which are compounds containing tin atoms bonded to organic groups. This compound is characterized by the presence of a nitrophenoxy group and three 2-phenylpropan-2-yl groups attached to a central tin atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenoxy)tris(2-phenylpropan-2-yl)stannane typically involves the reaction of 4-nitrophenol with tris(2-phenylpropan-2-yl)tin chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the stannane compound. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene or dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Nitrophenoxy)tris(2-phenylpropan-2-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Tin oxides and nitrophenol derivatives.
Reduction: Aminophenoxy derivatives.
Substitution: Various substituted stannane compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Nitrophenoxy)tris(2-phenylpropan-2-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of (4-Nitrophenoxy)tris(2-phenylpropan-2-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Nitrophenoxy)tris(2-methylpropan-2-yl)stannane
- (4-Nitrophenoxy)tris(2-ethylpropan-2-yl)stannane
- (4-Nitrophenoxy)tris(2-butylpropan-2-yl)stannane
Uniqueness
(4-Nitrophenoxy)tris(2-phenylpropan-2-yl)stannane is unique due to the presence of the phenyl groups, which can enhance its stability and reactivity compared to similar compounds with alkyl groups. The nitrophenoxy group also imparts distinct electronic properties, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
922175-48-2 |
|---|---|
Fórmula molecular |
C33H37NO3Sn |
Peso molecular |
614.4 g/mol |
Nombre IUPAC |
(4-nitrophenoxy)-tris(2-phenylpropan-2-yl)stannane |
InChI |
InChI=1S/3C9H11.C6H5NO3.Sn/c3*1-8(2)9-6-4-3-5-7-9;8-6-3-1-5(2-4-6)7(9)10;/h3*3-7H,1-2H3;1-4,8H;/q;;;;+1/p-1 |
Clave InChI |
ZWLVQUOCYQQMMQ-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C1=CC=CC=C1)[Sn](C(C)(C)C2=CC=CC=C2)(C(C)(C)C3=CC=CC=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


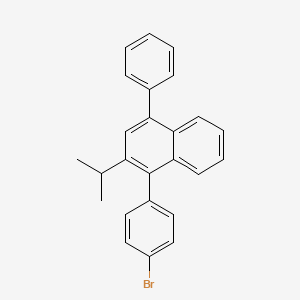
![Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14183231.png)
![3-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]propanenitrile](/img/structure/B14183243.png)
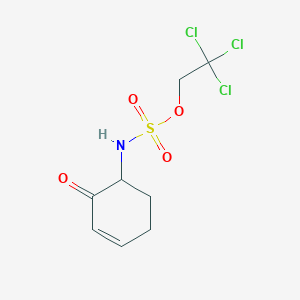
![Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane](/img/structure/B14183248.png)
![3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14183253.png)
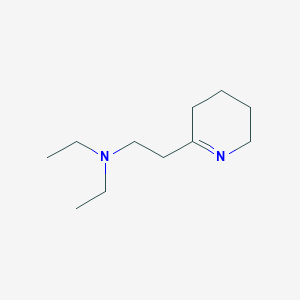
![(4S)-4-(Propan-2-yl)-3-[2-(pyridin-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B14183273.png)
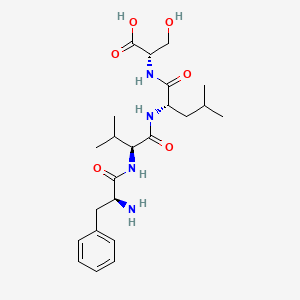
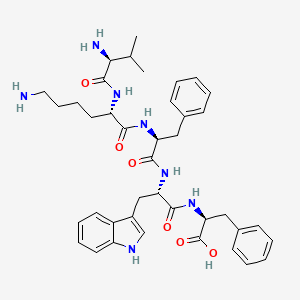

![1-[4-(Pentane-1-sulfonyl)phenyl]methanamine](/img/structure/B14183309.png)
![6-[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B14183317.png)
![2,7-Diazaspiro[4.5]decane-7-carboxamide, 1-oxo-N,2-diphenyl-](/img/structure/B14183327.png)
